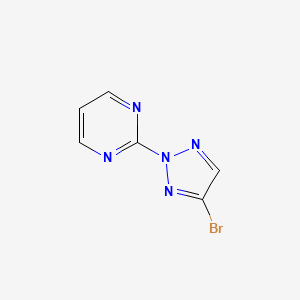
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a triazole ring substituted with a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is facilitated by copper(I) catalysis, which allows for the formation of the triazole ring from an azide and an alkyne. The bromine substitution can be introduced through nucleophilic substitution reactions using appropriate brominating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole and pyrimidine rings can participate in redox reactions, although specific conditions and reagents would be required.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of coordination complexes and supramolecular assemblies.
Biological Studies: It is studied for its interactions with enzymes and receptors, which can lead to the development of new pharmaceuticals.
作用機序
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects . The compound’s ability to bind to various proteins and enzymes is crucial for its biological activity .
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as antifungal and antibacterial properties.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 2-chloropyrimidine are structurally related and have applications in medicinal chemistry.
Uniqueness
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is unique due to its combined triazole and pyrimidine rings, which provide a versatile scaffold for further functionalization and derivatization. This dual-ring structure enhances its potential for diverse applications in various scientific fields .
特性
分子式 |
C6H4BrN5 |
|---|---|
分子量 |
226.03 g/mol |
IUPAC名 |
2-(4-bromotriazol-2-yl)pyrimidine |
InChI |
InChI=1S/C6H4BrN5/c7-5-4-10-12(11-5)6-8-2-1-3-9-6/h1-4H |
InChIキー |
CMRBAAIOBMDIAH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)N2N=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


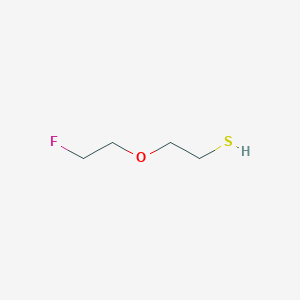
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
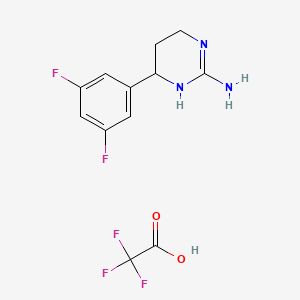
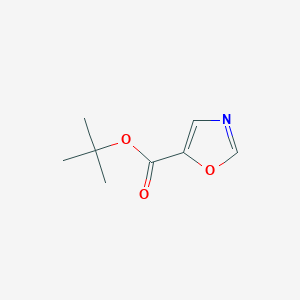

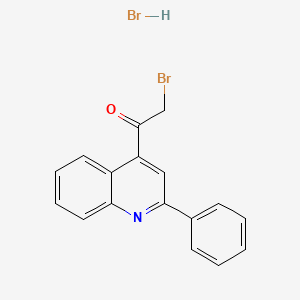
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
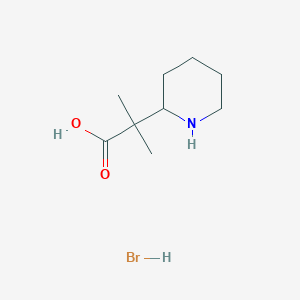
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
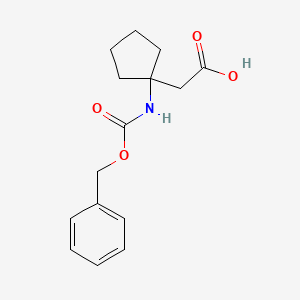
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)

